molecular formula C10H7NO3 B12480660 2-(2-Oxoindolin-3-ylidene)acetic acid

2-(2-Oxoindolin-3-ylidene)acetic acid

Cat. No.: B12480660
M. Wt: 189.17 g/mol
InChI Key: LYYPOGWFEKPXJQ-UHFFFAOYSA-N
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Description

[(3Z)-2-OXO-1H-INDOL-3-YLIDENE]ACETIC ACID is a derivative of indole, a significant heterocyclic compound known for its diverse biological activities. Indole derivatives have been extensively studied due to their wide range of applications in medicinal chemistry, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3Z)-2-OXO-1H-INDOL-3-YLIDENE]ACETIC ACID typically involves the condensation of indole-2-carboxylic acid with glyoxylic acid under acidic conditions. The reaction is carried out in a solvent such as acetic acid at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of indole derivatives, including [(3Z)-2-OXO-1H-INDOL-3-YLIDENE]ACETIC ACID, often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

[(3Z)-2-OXO-1H-INDOL-3-YLIDENE]ACETIC ACID undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as indoline derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and electrophiles like halogens for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups, leading to a wide range of indole derivatives with different biological activities .

Scientific Research Applications

[(3Z)-2-OXO-1H-INDOL-3-YLIDENE]ACETIC ACID has several scientific research applications:

Mechanism of Action

The mechanism of action of [(3Z)-2-OXO-1H-INDOL-3-YLIDENE]ACETIC ACID involves its interaction with specific molecular targets and pathways. In biological systems, it may mimic the activity of natural indole derivatives, binding to receptors and enzymes involved in various physiological processes. For example, it may interact with auxin receptors in plants, influencing growth and development . In medicinal applications, it may inhibit specific enzymes or signaling pathways involved in cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(3Z)-2-OXO-1H-INDOL-3-YLIDENE]ACETIC ACID is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C10H7NO3

Molecular Weight

189.17 g/mol

IUPAC Name

2-(2-oxo-1H-indol-3-ylidene)acetic acid

InChI

InChI=1S/C10H7NO3/c12-9(13)5-7-6-3-1-2-4-8(6)11-10(7)14/h1-5H,(H,11,14)(H,12,13)

InChI Key

LYYPOGWFEKPXJQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=O)O)C(=O)N2

Origin of Product

United States

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